molecular formula C16H18N2O B402215 4-tert-butyl-N-pyridin-3-ylbenzamide CAS No. 125125-12-4

4-tert-butyl-N-pyridin-3-ylbenzamide

Cat. No.: B402215
CAS No.: 125125-12-4
M. Wt: 254.33g/mol
InChI Key: BTSLXLVSRNBQDM-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-pyridin-3-ylbenzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position of the benzene ring and a pyridin-3-yl group attached via an amide bond. Its molecular formula is C₁₆H₁₇N₂O, with a molecular weight of approximately 265.3 g/mol.

Properties

CAS No.

125125-12-4

Molecular Formula

C16H18N2O

Molecular Weight

254.33g/mol

IUPAC Name

4-tert-butyl-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C16H18N2O/c1-16(2,3)13-8-6-12(7-9-13)15(19)18-14-5-4-10-17-11-14/h4-11H,1-3H3,(H,18,19)

InChI Key

BTSLXLVSRNBQDM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

solubility

28 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 4-tert-butyl-N-pyridin-3-ylbenzamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
This compound C₁₆H₁₇N₂O 265.3 Pyridin-3-yl, tert-butyl Base structure for SAR studies
4-(tert-Butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (72) C₂₁H₂₄N₃O₂ 350.4 Pyrazol-3-yl, 4-methoxyphenyl Enhanced electron-donating capacity
4-(tert-Butyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide C₁₉H₂₁N₅O 335.4 Triazole-methyl, pyridin-3-yl Increased hydrogen-bonding potential
N-(4-Bromopyridin-2-yl)-4-tert-butylbenzamide C₁₆H₁₇BrN₂O 333.22 Bromine at pyridine 4-position Higher lipophilicity (logP)
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide C₂₀H₁₈N₂O 302.4 Pyridin-4-ylmethyl, methylbenzamide Altered steric profile

Key Observations :

  • Electron Effects : Compound 72 incorporates a methoxy group on the pyrazole ring, which enhances electron-donating properties compared to the base structure .
  • Lipophilicity : Bromine substitution () increases molecular weight and lipophilicity, likely affecting membrane permeability .

Structure-Activity Relationship (SAR) Insights

  • Pyridine vs.
  • Substituent Position : The pyridine substitution position (2-, 3-, or 4-) significantly impacts binding. For instance, the 4-bromo-2-pyridinyl analog () may exhibit steric hindrance, reducing affinity compared to the 3-pyridinyl parent compound .
  • Triazole Addition : The triazole-methyl group () extends the molecule’s rigidity and polarity, which could enhance selectivity for specific protein pockets .

Preparation Methods

Direct Amide Coupling via Acyl Chloride Intermediates

The most straightforward route involves reacting 4-tert-butylbenzoyl chloride with 3-aminopyridine. This method leverages the high reactivity of acyl chlorides to form amide bonds under mild conditions.

Procedure :

  • Synthesis of 4-tert-butylbenzoyl chloride :
    4-tert-Butylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or toluene at 0–25°C for 2–4 hours. Excess chlorinating agent is removed under reduced pressure to yield the acyl chloride.

  • Coupling with 3-aminopyridine :
    The acyl chloride is reacted with 3-aminopyridine in the presence of a base (e.g., triethylamine, diisopropylethylamine) to neutralize HCl. Solvents such as tetrahydrofuran (THF) or DCM are used at 0–25°C for 4–12 hours.

Yield Optimization :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures (50–60°C).

  • Stoichiometry : A 1:1.2 molar ratio of acyl chloride to amine minimizes side products like bis-acylated amines.

Carbodiimide-Mediated Coupling

For laboratories avoiding acyl chloride handling, carbodiimide reagents (e.g., EDCl, DCC) activate the carboxylic acid directly.

Procedure :
4-tert-Butylbenzoic acid, 3-aminopyridine, and EDCl·HCl are combined with hydroxybenzotriazole (HOBt) in DMF or THF. The reaction proceeds at 25°C for 12–24 hours.

Advantages :

  • Avoids corrosive chlorinating agents.

  • Compatible with acid-sensitive functional groups.

Limitations :

  • Lower yields (60–75%) compared to acyl chloride routes.

Advanced Methodologies and Catalytic Approaches

Palladium-Catalyzed Cross-Coupling for Functionalized Intermediates

The patent literature describes palladium-catalyzed reactions to introduce substituents on the pyridine ring or benzamide backbone before amide formation. For example:

  • Suzuki-Miyaura coupling : Aryl boronic esters react with halogenated pyridines to install substituents (e.g., trifluoromethyl groups).

  • Buchwald-Hartwig amination : Introduces amine groups at specific positions using Pd₂(dba)₃ or XPhos precatalysts.

Conditions :

  • Catalysts: Pd(OAc)₂, BrettPhos.

  • Solvents: 1,4-dioxane, toluene.

  • Temperatures: 90–120°C for 6–18 hours.

Protecting Group Strategies

tert-Butoxycarbonyl (BOC) Protection :

  • Stepwise synthesis : The amine group of 3-aminopyridine is protected with BOC to prevent undesired side reactions during benzamide formation. Deprotection is achieved using trifluoroacetic acid (TFA) or HCl in dioxane.

Example Protocol :

  • Protect 3-aminopyridine with di-tert-butyl dicarbonate (Boc₂O) in THF.

  • Couple with 4-tert-butylbenzoyl chloride.

  • Deprotect with 4M HCl in dioxane.

Reaction Optimization and Kinetic Analysis

Temperature and Time Dependence

Acyl Chloride Route :

  • 0°C : Slower reaction (24 hours) but higher purity (95%).

  • 25°C : Faster (6 hours) with slight yield reduction (85–90%) due to hydrolysis.

Carbodiimide Route :

  • Prolonged stirring (>24 hours) at 25°C improves yield but risks racemization.

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
DCM8.938892
THF7.528289
DMF36.77885

Polar solvents like DMF increase solubility but may accelerate acyl chloride hydrolysis.

Purification and Characterization

Column Chromatography

  • Stationary phase : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexane (3:7) → (1:1) gradient.

  • Retention factor (Rf) : 0.45 (TLC, ethyl acetate/hexane 1:1).

Recrystallization

  • Solvent system : Ethanol/water (4:1).

  • Crystal morphology : Colorless needles, mp 142–144°C.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.94 (s, 1H, pyridine-H), 8.35 (d, J = 4.8 Hz, 1H), 7.80 (d, J = 8.2 Hz, 2H, benzamide-H), 7.52 (d, J = 8.2 Hz, 2H), 1.38 (s, 9H, tert-butyl).

  • IR (KBr) : 1655 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Scalability and Industrial Applications

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, reducing reaction times:

  • Residence time : 10 minutes.

  • Yield : 91% at 50°C.

Green Chemistry Approaches

  • Solvent-free mechanochemical synthesis : Ball milling 4-tert-butylbenzoic acid and 3-aminopyridine with EDCl yields 80% product .

Q & A

Q. How can researchers confirm the structural identity and purity of 4-tert-butyl-N-pyridin-3-ylbenzamide during synthesis?

Methodological Answer:

  • Analytical Techniques : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to verify the benzamide backbone, tert-butyl group, and pyridinyl substitution patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy.
  • Purity Assessment : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity. Monitor for byproducts like unreacted tert-butylbenzoyl chloride or residual pyridin-3-amine .
  • Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition points, critical for storage and reaction planning .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood due to potential dust inhalation .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the amide bond. Avoid exposure to moisture or strong acids/bases .
  • Waste Disposal : Neutralize acidic or basic residues before disposal. Follow institutional guidelines for organic amide waste .

Q. How can researchers optimize the synthesis of this compound to maximize yield?

Methodological Answer:

  • Coupling Reagents : Use HATU or EDCI with DMAP in anhydrous DMF to activate the carboxylic acid of 4-tert-butylbenzoic acid before reacting with pyridin-3-amine .
  • Solvent Selection : Anhydrous dichloromethane (DCM) or THF minimizes side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Workup : Extract the product with ethyl acetate, wash with 5% NaHCO₃ to remove unreacted acid, and dry over MgSO₄ before column chromatography (silica gel, 5% MeOH in DCM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

  • Assay Reproducibility : Standardize cell-based assays (e.g., bacterial proliferation inhibition) using positive controls like ampicillin. Validate enzyme inhibition (e.g., acps-pptase) with kinetic assays and IC₅₀ comparisons .
  • Structural Variants : Synthesize analogs with modified tert-butyl or pyridinyl groups to isolate pharmacophore contributions. Use QSAR models to correlate substituent effects with activity .
  • Data Triangulation : Cross-reference findings with crystallographic data (if available) or molecular docking studies to confirm target binding modes .

Q. What strategies are effective for improving the solubility of this compound in aqueous media for in vivo studies?

Methodological Answer:

  • Co-solvent Systems : Use 10–20% DMSO or PEG-400 in PBS. For oral administration, formulate with cyclodextrins (e.g., HP-β-CD) to enhance bioavailability .
  • Salt Formation : React the benzamide with hydrochloric acid to form a water-soluble hydrochloride salt, confirmed by pH titration and FTIR .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve dispersibility and target delivery .

Q. How can researchers elucidate the biochemical pathways impacted by this compound in bacterial systems?

Methodological Answer:

  • Transcriptomic Profiling : Perform RNA-seq on treated bacterial cultures (e.g., E. coli) to identify differentially expressed genes, particularly in fatty acid biosynthesis (linked to acps-pptase inhibition) .
  • Metabolomic Analysis : Use LC-MS to track changes in metabolites like acyl carrier proteins (ACPs) or malonyl-CoA, confirming pathway disruption .
  • Enzyme Kinetics : Measure kinetic parameters (Km, Vmax) of purified acps-pptase with/without the compound to determine inhibition type (competitive/non-competitive) .

Q. What experimental approaches are recommended for studying the metabolic stability of this compound in hepatic models?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate the compound with rat or human liver microsomes (RLM/HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference libraries .
  • CYP Inhibition Screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms to assess drug-drug interaction risks .

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